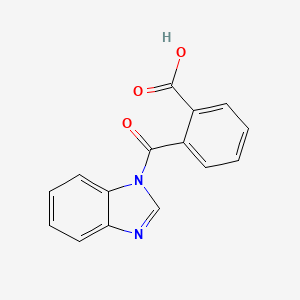

2-(苯并咪唑-1-羰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Benzimidazole-1-carbonyl)benzoic acid” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

While specific molecular structure analysis for “2-(Benzimidazole-1-carbonyl)benzoic acid” was not found, benzimidazole derivatives are known to have a wide range of structures .Chemical Reactions Analysis

The starting materials, imidazole and benzimidazole derivatives, were prepared by N-alkylation, formylation and Sonogashira cross-coupling reaction .Physical and Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole . Its solubility in water and other solvents is very low, but it dissolves easily in dimethylformamide, dioxane, and chloroform and is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .科学研究应用

合成和化学性质

合成方法和优化:Dudd 等人 (2003) 进行的研究重点是在高温水中合成苯并咪唑,包括与 2-(苯并咪唑-1-羰基)苯甲酸类似的衍生物,以获得高收率。这项研究强调了水作为有机反应溶剂的潜力,这是一种比传统溶剂更绿色的选择,展示了苯并咪唑合成反应条件的优化 (Dudd 等人,2003)。

绿色化学应用:Lanzillotto 等人 (2015) 的研究探索了 1,1'-羰基二咪唑在机械化学合成氨基甲酸酯中的应用,表明了一种可持续的氨基甲酸酯衍生物合成方法,无需额外的溶剂或活化。这突出了一种合成与 2-(苯并咪唑-1-羰基)苯甲酸相关的化合物的环保方法 (Lanzillotto 等人,2015)。

缓蚀

- 金属缓蚀:研究发现,包括与 2-(苯并咪唑-1-羰基)苯甲酸在结构上相关的苯并咪唑衍生物在酸性溶液中充当各种金属的有效缓蚀剂。例如,Khaled (2003) 的研究证明了苯并咪唑衍生物对盐酸溶液中铁腐蚀的抑制作用,表明它们在工业环境中保护金属免受腐蚀的潜在应用 (Khaled,2003)。

生物活性与应用

- 抗菌和抗真菌活性:Kopel 等人 (2015) 的工作展示了双(苯并咪唑)化合物及其配合物的合成,这些化合物已被评估其抗菌和抗真菌活性。这些化合物在治疗由细菌或酵母引起的感染方面表现出显着的潜力,表明苯并咪唑衍生物在开发新的抗菌剂方面的多功能性 (Kopel 等人,2015)。

作用机制

Target of Action

Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole compounds are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

Benzimidazole compounds are known to affect various biochemical pathways due to their interaction with different enzymes and protein receptors .

Result of Action

Benzimidazole compounds are known to have a wide range of biological properties .

Action Environment

The synthesis of benzimidazole compounds can be influenced by environmental factors such as temperature .

安全和危害

未来方向

The accelerated synthesis of benzimidazole and its derivatives has been scaled-up to establish the substituent-dependence and to isolate products for NMR characterization . The increased interest in such heterocyclic systems is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical .

属性

IUPAC Name |

2-(benzimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14(10-5-1-2-6-11(10)15(19)20)17-9-16-12-7-3-4-8-13(12)17/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPVVFKNYQXQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2991704.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)

![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B2991724.png)